Reduced Lipophilicity (ΔXLogP3 = -0.7) Relative to Aromatic Bioisostere 3-Hydroxybenzamide
3-Hydroxycyclohexane-1-carboxamide exhibits a computed XLogP3 of -0.3, compared to +0.4 for its aromatic bioisostere 3-hydroxybenzamide [1]. This 0.7 log unit reduction indicates significantly lower lipophilicity, which is associated with improved aqueous solubility, reduced non-specific protein binding, and lower risk of phospholipidosis [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 3-Hydroxybenzamide: +0.4 |
| Quantified Difference | ΔXLogP3 = -0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For procurement decisions in fragment-based screening libraries, the alicyclic analog offers a distinct physicochemical profile that may enable hit identification in target classes where aromatic fragments fail due to solubility or aggregation issues.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22615252, 3-Hydroxycyclohexane-1-carboxamide. Retrieved April 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 342403, 3-Hydroxybenzamide. Retrieved April 2026. View Source
